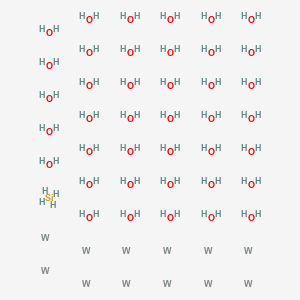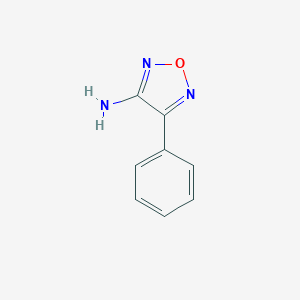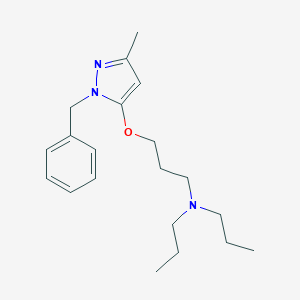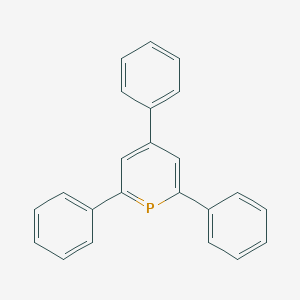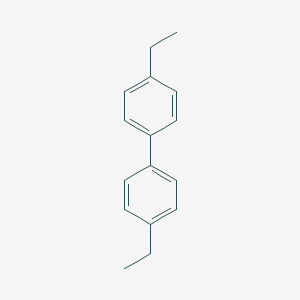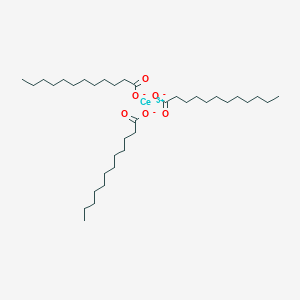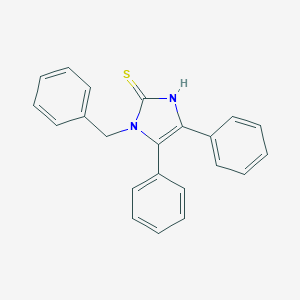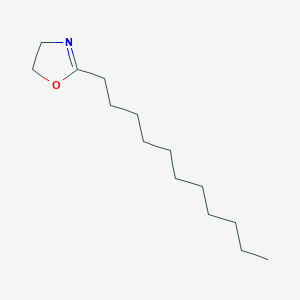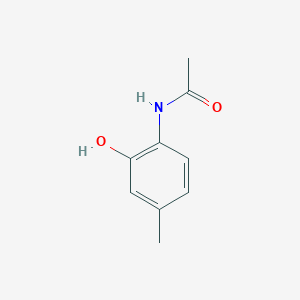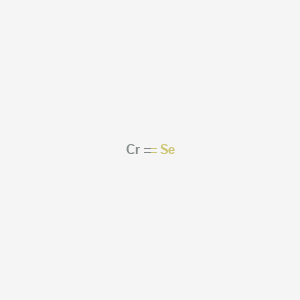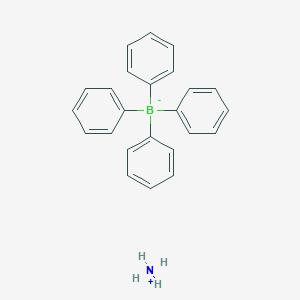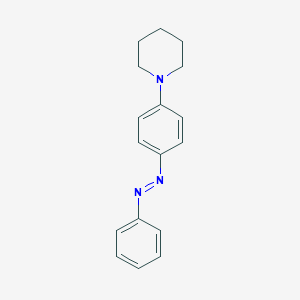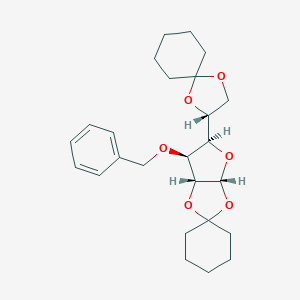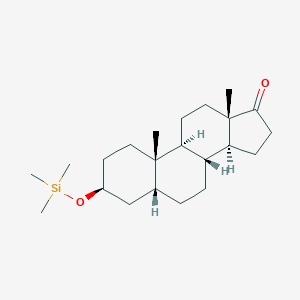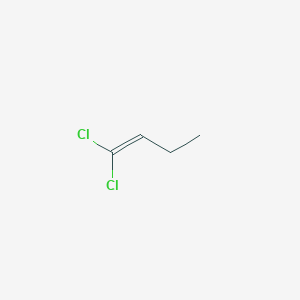
Dichlorobutene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dichlorobutene is a compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is a type of chlorinated hydrocarbon that is commonly used in the synthesis of various organic compounds. In
作用機序
The mechanism of action of dichlorobutene is not fully understood. However, it is known to interact with various biological molecules such as proteins and nucleic acids. It is believed that dichlorobutene can form covalent bonds with these molecules, leading to changes in their structure and function.
Biochemical and Physiological Effects
Dichlorobutene has been shown to have various biochemical and physiological effects. It has been found to be toxic to certain types of cells, including cancer cells. It can also cause DNA damage and induce oxidative stress in cells. However, the exact mechanisms underlying these effects are not well understood.
実験室実験の利点と制限
Dichlorobutene has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It is also a versatile reagent that can be used in a wide range of organic synthesis reactions. However, it is important to note that dichlorobutene can be hazardous to handle and requires proper safety precautions.
将来の方向性
There are several future directions for research on dichlorobutene. One area of interest is its potential as a therapeutic agent for cancer treatment. It has also been suggested that dichlorobutene could be used as a tool for studying the structure and function of biological molecules. Additionally, further research is needed to fully understand the biochemical and physiological effects of dichlorobutene and its mechanism of action.
Conclusion
In conclusion, dichlorobutene is a compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is commonly used in the synthesis of organic compounds and has been studied for its potential as a therapeutic agent for cancer treatment. Further research is needed to fully understand its mechanism of action and potential applications in various fields of science.
合成法
Dichlorobutene can be synthesized through the chlorination of butene. This process involves the addition of chlorine gas to butene in the presence of a catalyst such as aluminum chloride or iron chloride. The resulting product is a mixture of different isomers of dichlorobutene, which can be separated using various purification techniques.
科学的研究の応用
Dichlorobutene has been extensively studied for its potential applications in various fields of science. It is commonly used in the synthesis of organic compounds such as pharmaceuticals, agrochemicals, and fragrances. Its unique properties also make it a useful reagent in organic synthesis reactions.
特性
CAS番号 |
11069-19-5 |
|---|---|
製品名 |
Dichlorobutene |
分子式 |
C4H6Cl2 |
分子量 |
124.99 g/mol |
IUPAC名 |
1,1-dichlorobut-1-ene |
InChI |
InChI=1S/C4H6Cl2/c1-2-3-4(5)6/h3H,2H2,1H3 |
InChIキー |
UAZUEJTXWAXSMA-UHFFFAOYSA-N |
SMILES |
CCC=C(Cl)Cl |
正規SMILES |
CCC=C(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



